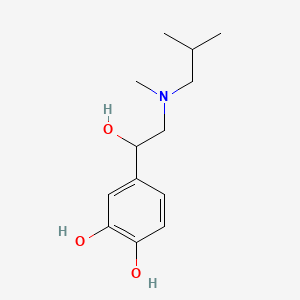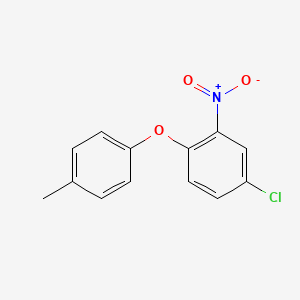
Isobutyladrenaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyladrenaline is a synthetic catecholamine and a derivative of adrenaline. It is known for its potent beta-adrenergic agonist properties, which means it can stimulate beta-adrenergic receptors in the body. This compound is primarily used in research settings to study the effects of beta-adrenergic stimulation on various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isobutyladrenaline typically involves the alkylation of adrenaline. One common method is the reaction of adrenaline with isobutyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Isobutyladrenaline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted catecholamines depending on the nucleophile used.
Scientific Research Applications
Isobutyladrenaline has a wide range of applications in scientific research:
Chemistry: It is used to study the reactivity of catecholamines and their derivatives.
Biology: It helps in understanding the role of beta-adrenergic receptors in cellular signaling pathways.
Medicine: It is used in pharmacological studies to develop beta-adrenergic agonists for therapeutic use.
Industry: It can be used in the development of beta-adrenergic receptor modulators for various applications.
Mechanism of Action
Isobutyladrenaline exerts its effects by binding to beta-adrenergic receptors, which are G protein-coupled receptors. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. This activation triggers a cascade of intracellular events, including the activation of protein kinase A (PKA), which ultimately results in physiological responses such as increased heart rate and bronchodilation.
Comparison with Similar Compounds
Isoprenaline: Another beta-adrenergic agonist with similar properties but different potency and selectivity.
Epinephrine: A naturally occurring catecholamine with broader adrenergic activity.
Norepinephrine: Primarily an alpha-adrenergic agonist with some beta-adrenergic activity.
Uniqueness: Isobutyladrenaline is unique due to its specific beta-adrenergic agonist activity, making it a valuable tool in research focused on beta-adrenergic receptor functions. Its synthetic nature also allows for modifications to study structure-activity relationships.
Properties
CAS No. |
63905-43-1 |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
4-[1-hydroxy-2-[methyl(2-methylpropyl)amino]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H21NO3/c1-9(2)7-14(3)8-13(17)10-4-5-11(15)12(16)6-10/h4-6,9,13,15-17H,7-8H2,1-3H3 |
InChI Key |
AXANOVHCGVRAQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C)CC(C1=CC(=C(C=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethane, [(ethoxymethyl)thio]-](/img/structure/B13954520.png)
![6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)

![2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954536.png)




![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide](/img/structure/B13954559.png)


![2-(2-Chloroethyl)-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13954589.png)
![8-(Chloromethyl)-2-methyl-2-azaspiro[4.5]decane](/img/structure/B13954592.png)
